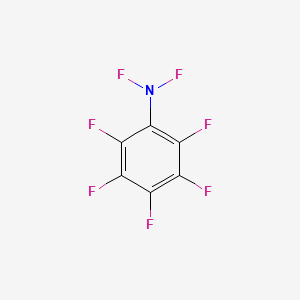

Perfluoroaniline

説明

Perfluoroaniline (C₆H₂F₅N, molecular weight: 183.08 g/mol), also known as pentafluoroaniline, is a fluorinated aromatic amine where all hydrogen atoms on the benzene ring are replaced by fluorine, retaining a single amino (-NH₂) group . This substitution imparts exceptional chemical inertness, thermal stability, and unique electronic properties due to the strong electron-withdrawing effects of fluorine atoms. It serves as a precursor in synthesizing specialty polymers, agrochemicals, and pharmaceuticals .

特性

CAS番号 |

58749-37-4 |

|---|---|

分子式 |

C6F7N |

分子量 |

219.06 g/mol |

IUPAC名 |

N,N,2,3,4,5,6-heptafluoroaniline |

InChI |

InChI=1S/C6F7N/c7-1-2(8)4(10)6(14(12)13)5(11)3(1)9 |

InChIキー |

AWXHDJSWFBWERK-UHFFFAOYSA-N |

正規SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)N(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Perfluoroaniline can be synthesized through the direct fluorination of aniline using elemental fluorine under controlled conditions. This process involves the replacement of hydrogen atoms with fluorine atoms, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves continuous flow methodologies, where fluorine gas reacts with an appropriate this compound substrate. This method is efficient for handling highly reactive and toxic reagents .

化学反応の分析

Types of Reactions: Perfluoroaniline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products:

Oxidation: this compound oxides.

Reduction: this compound amines.

Substitution: Various substituted this compound derivatives.

科学的研究の応用

Perfluoroaniline has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various fluorinated compounds.

Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.

Medicine: Explored for its potential in drug development and as a component in medical devices.

Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings

作用機序

The mechanism of action of perfluoroaniline involves its interaction with molecular targets and pathways. This compound can activate peroxisome proliferator-activated receptor alpha (PPARα), leading to various biological effects. It can also interfere with cellular processes such as calcium homeostasis, protein kinase C activity, and synaptic plasticity .

類似化合物との比較

Monofluoroanilines

- Example: 2-Fluoroaniline (C₆H₆FN, MW: 111.12 g/mol) Structure: A single fluorine substituent at the ortho position relative to the amino group. Properties: Less electron-deficient than perfluoroaniline, enabling moderate reactivity in electrophilic substitution reactions. Applications: Intermediate in dye synthesis and pharmaceuticals .

Polyfluoroanilines

- Example: 2,3,5,6-Tetrafluoroaniline (TFANI, C₆H₃F₄N, MW: 165.09 g/mol) Structure: Four fluorine atoms on the benzene ring. Properties: Reduced electron density compared to monofluoroanilines but higher than this compound. Polymers derived from TFANI exhibit lower electrochromic efficiency (absorbance variation <1/12 of PEDOT films) due to diminished redox activity . Applications: Electrochromic materials and conductive polymers .

Mixed Halogenated Anilines

Functionalized Fluoroanilines

- Example: 2-(Difluoromethylsulphonyl)-6-fluoroaniline (C₇H₆F₃NO₂S, MW: 225.19 g/mol) Structure: Features a sulfonyl (-SO₂-) group and fluorine atoms. Properties: High thermal stability and selectivity in chemical reactions. Applications: Pharmaceutical research and materials science .

Derivatives of this compound

- Example: N,N-Dichlorothis compound (C₆F₅NCl₂) Synthesis: Chlorination of this compound with t-butyl hypochlorite . Reactivity: Oxidizes iodide to iodine, undergoes hydrolysis to yield chlorinated cyclohexenones, and forms Diels–Alder adducts with cyclopentadiene .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。